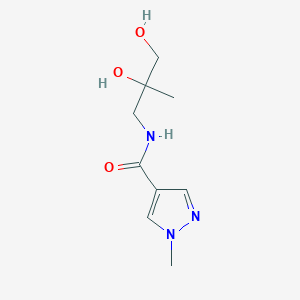
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide, commonly known as DMF-DMA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme aldehyde dehydrogenase 2 (ALDH2), which plays a crucial role in the metabolism of alcohol and other toxic aldehydes.
Wirkmechanismus
DMF-DMA inhibits N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide by binding to its active site and blocking the conversion of toxic aldehydes into less harmful compounds. This leads to the accumulation of toxic aldehydes, which can cause oxidative stress and damage to cells and tissues. N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition has been shown to have various effects on cellular signaling pathways, including the activation of the AMP-activated protein kinase (AMPK) pathway and the inhibition of the protein kinase B (Akt) pathway.
Biochemical and Physiological Effects:
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition by DMF-DMA has been shown to have various biochemical and physiological effects, including the inhibition of alcohol metabolism, the induction of oxidative stress, and the activation of cellular signaling pathways. DMF-DMA has also been shown to have anti-inflammatory and anti-tumor properties, and may have potential therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMF-DMA has several advantages for lab experiments, including its high potency and specificity for N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition, its low toxicity, and its ability to penetrate cell membranes and tissues. However, DMF-DMA also has some limitations, including its limited solubility in aqueous solutions, its potential for non-specific binding to other proteins and enzymes, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on DMF-DMA and N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition. These include the development of more potent and selective N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibitors, the investigation of the role of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition in various diseases, and the development of therapeutic strategies based on N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition. Other future directions include the investigation of the effects of DMF-DMA on other cellular signaling pathways and the development of new methods for the delivery of DMF-DMA to target tissues and organs.
Synthesemethoden
The synthesis of DMF-DMA involves the reaction of 1-methylpyrazole-4-carboxamide with 2,3-dihydroxy-2-methylpropanal in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, and the product is obtained in high yield and purity. The chemical structure of DMF-DMA has been confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DMF-DMA has been extensively used in scientific research to investigate the role of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide in various physiological and pathological processes. It has been shown to be a potent inhibitor of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide activity in vitro and in vivo, and has been used to study the effects of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition on alcohol metabolism, oxidative stress, and cell signaling pathways. DMF-DMA has also been used to investigate the potential therapeutic applications of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-9(15,6-13)5-10-8(14)7-3-11-12(2)4-7/h3-4,13,15H,5-6H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJLUNHALYIOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=C1)C)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

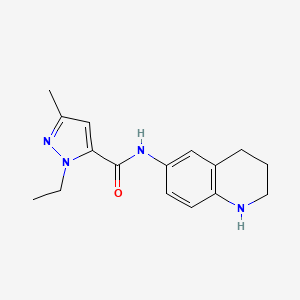
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
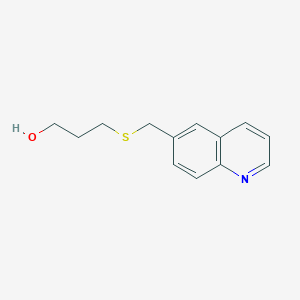
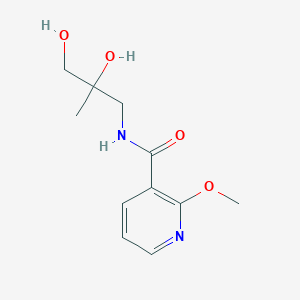
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
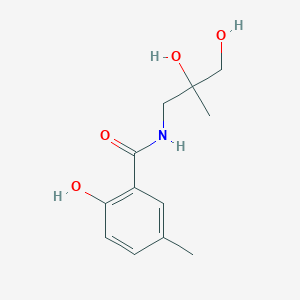
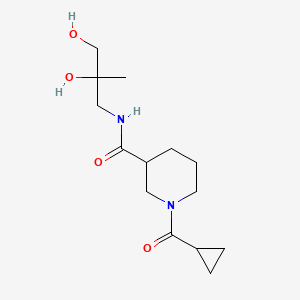
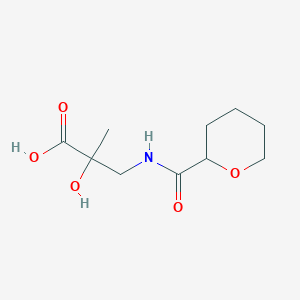
![3-[(4-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579158.png)
![3-[(3,5-Dimethoxy-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579163.png)